molecular formula C20H19NO B1590781 4-Methoxy-N-phenyl-N-(p-tolyl)aniline CAS No. 97126-56-2

4-Methoxy-N-phenyl-N-(p-tolyl)aniline

Cat. No. B1590781
CAS RN: 97126-56-2
M. Wt: 289.4 g/mol
InChI Key: KXPUYDGZOZPPLU-UHFFFAOYSA-N
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Description

4-Methoxy-N-phenyl-N-(p-tolyl)aniline , also known by its chemical formula C21H20N2O , is a compound with intriguing properties. It belongs to the class of anilines , which are aromatic amines. The compound’s structure consists of a phenyl ring substituted with a methoxy group (–OCH3) and a para-tolyl group (–C6H4CH3). The molecular weight of this compound is approximately 316.41 g/mol .


Synthesis Analysis

The synthesis of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline involves several methods, including Schiff base condensation , reductive amination , or arylamine coupling reactions . Researchers have explored various routes to obtain this compound, often starting from aniline derivatives and introducing the necessary substituents .


Molecular Structure Analysis

  • The overall structure exhibits resonance effects due to the aromatic nature of the rings .

Chemical Reactions Analysis

  • Coupling Reactions : For the synthesis of dyes or other organic compounds .

Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and air; store in a dark, cool place .

properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-16-8-10-18(11-9-16)21(17-6-4-3-5-7-17)19-12-14-20(22-2)15-13-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPUYDGZOZPPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563798
Record name 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-phenyl-N-(p-tolyl)aniline

CAS RN

97126-56-2
Record name 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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